molecular formula C14H10Br2O4S B2825100 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate CAS No. 856438-61-4

2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2825100
CAS No.: 856438-61-4
M. Wt: 434.1
InChI Key: ZVVTZTWUWJZCDE-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate is a sulfonate ester featuring a substituted phenyl ring with bromine atoms at the 2- and 4-positions, a formyl group at the 6-position, and a 4-methylbenzenesulfonate moiety. The molecular formula is C₁₄H₁₀Br₂O₄S, with a molecular weight of 434.07 g/mol. The bromine substituents confer steric bulk and electron-withdrawing effects, while the formyl group enhances reactivity toward nucleophilic attack. The 4-methylbenzenesulfonate group contributes to the compound’s solubility profile and crystal packing behavior .

Properties

IUPAC Name

(2,4-dibromo-6-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O4S/c1-9-2-4-12(5-3-9)21(18,19)20-14-10(8-17)6-11(15)7-13(14)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVTZTWUWJZCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate typically involves the bromination of a precursor phenyl compound followed by formylation and sulfonation reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or its derivatives, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, formylation, and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: 2,4-Dibromo-6-carboxyphenyl 4-methylbenzenesulfonate.

    Reduction: 2,4-Dihydro-6-formylphenyl 4-methylbenzenesulfonate.

    Substitution: 2,4-Dihydroxy-6-formylphenyl 4-methylbenzenesulfonate.

Scientific Research Applications

2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The sulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

2-Bromo-6-ethoxy-4-formylphenyl 4-Acetamidobenzenesulfonate
  • Molecular Formula: C₁₈H₁₇BrNO₆S
  • Molecular Weight : 440.98 g/mol
  • Key Differences: Ethoxy vs. Bromine: The ethoxy group at the 6-position (vs. Acetamido vs. Methyl: The 4-acetamidobenzenesulfonate group introduces hydrogen-bonding capability via the acetamido moiety, which may elevate melting points and stabilize crystal lattices compared to the methyl group in the target compound .
2-Aminoanilinium 4-Methylbenzenesulfonate
  • Molecular Formula : C₆H₉N₂⁺·C₇H₇O₃S⁻
  • Molecular Weight : 280.34 g/mol
  • Key Differences: Cationic vs. Neutral Structure: This compound exists as an ion pair (cation: 2-aminoanilinium; anion: 4-methylbenzenesulfonate), unlike the neutral sulfonate ester in the target compound. Functional Groups: The absence of bromine and formyl groups reduces steric hindrance and alters electronic properties, favoring ionic interactions in the solid state .

Crystallographic Behavior

Crystal Packing and Space Groups
  • Target Compound: No crystallographic data is provided in the evidence, but analogous sulfonates often adopt monoclinic systems (e.g., 2-aminoanilinium 4-methylbenzenesulfonate crystallizes in P21/n with cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) .
Tools for Analysis
  • Software like Mercury CSD () enables visualization and comparison of intermolecular interactions and packing motifs, which are critical for understanding differences in stability and solubility .

Data Table: Comparative Overview

Property 2,4-Dibromo-6-formylphenyl 4-Methylbenzenesulfonate 2-Bromo-6-ethoxy-4-formylphenyl 4-Acetamidobenzenesulfonate 2-Aminoanilinium 4-Methylbenzenesulfonate
Molecular Formula C₁₄H₁₀Br₂O₄S C₁₈H₁₇BrNO₆S C₆H₉N₂⁺·C₇H₇O₃S⁻
Molecular Weight (g/mol) 434.07 440.98 280.34
Key Substituents 2,4-Br; 6-CHO; 4-MeC₆H₄SO₃⁻ 2-Br; 6-OEt; 4-AcNH-C₆H₄SO₃⁻ 2-NH₂-C₆H₄NH₃⁺; 4-MeC₆H₄SO₃⁻
Crystal System Not reported Not reported Monoclinic (P21/n)
Notable Reactivity Nucleophilic addition at CHO; Suzuki coupling Hydrolysis of OEt; H-bonding via AcNH Ionic interactions; acid-base chemistry

Biological Activity

2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate is a synthetic organic compound with the molecular formula C₁₄H₁₀Br₂O₄S and a molecular weight of 434.1 g/mol. Its structure features a phenyl ring substituted with two bromine atoms, a formyl group, and a 4-methylbenzenesulfonate moiety. While specific biological activity data for this compound is limited, its structural characteristics suggest potential biological interactions similar to those observed in related compounds.

The compound has notable physical properties:

  • Predicted Boiling Point : Approximately 522.6 °C
  • Density : About 1.783 g/cm³

These properties indicate that the compound may exhibit stability under various conditions, which is beneficial for biological applications.

Structural Analogues and Biological Activity

The biological activity of this compound can be inferred from its structural analogues. Compounds with similar sulfonate and halogen functionalities have been studied for their biological properties:

Compound NameMolecular FormulaKey Features
4-Formylphenyl 4-methylbenzenesulfonateC₁₄H₁₂O₄SLacks bromine substituents; focuses on formyl functionality
2,6-Dibromo-4-methylphenolC₇H₆Br₂OSimple phenolic structure; lacks sulfonate group
4-Bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonateC₁₅H₁₃BrO₅SContains methoxy group; different substitution pattern

These analogues often exhibit significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties due to their ability to interact with biological targets through mechanisms like halogen bonding and electrophilic attack.

Potential Biological Mechanisms

The presence of bromine atoms in the structure may enhance the compound's reactivity and ability to form noncovalent interactions, which are crucial in biological systems. The sulfonate group is known to improve solubility in polar solvents, potentially increasing bioavailability.

Antimicrobial Activity

Research has shown that sulfonamide derivatives possess antibacterial properties. The potential for this compound to exhibit similar activities could be explored through:

  • Inhibition Studies : Testing against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration that prevents visible growth.

Case Studies and Research Findings

While direct studies on the biological activity of this specific compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : Derivatives of phenylsulfonates have been documented to show antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the formyl group may further enhance this activity by promoting interactions with microbial enzymes.
  • Cytotoxicity Assessments : Similar compounds have been tested for cytotoxic effects on cancer cell lines. For instance, studies have indicated that certain sulfonamide derivatives exhibit selective cytotoxicity against ovarian and cervical cancer cells.
  • Halogen Bonding Research : Investigations into compounds with halogen substituents reveal that these groups can facilitate unique interactions with biomolecules, potentially leading to novel therapeutic agents.

Q & A

Q. What are the recommended synthetic strategies and purification methods for 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate?

Answer: The compound can be synthesized via esterification of a brominated salicylaldehyde derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Purification typically involves recrystallization from methanol or column chromatography to isolate isomers, as demonstrated in analogous sulfonate syntheses .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to identify functional groups (e.g., formyl protons at ~9-10 ppm, aromatic protons influenced by bromine substituents) .
  • Infrared (IR) Spectroscopy: Detect sulfonate S=O stretching (~1360 cm⁻¹) and formyl C=O bands (~1700 cm⁻¹) .
  • X-ray Crystallography: Resolve molecular conformation and validate bond lengths/angles (e.g., average C-C distances of 0.003 Å in related structures) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in this compound?

Answer:

  • SHELXL: Refines high-resolution X-ray data to model disorder or anisotropic thermal motion, critical for accurate positioning of bromine atoms and sulfonate groups .
  • OLEX2: Integrates graphical tools for real-time adjustment of hydrogen bonding networks and validation via R-factor analysis (e.g., achieving R < 0.04 in similar sulfonates) .

Q. What experimental strategies optimize selective functionalization of the formyl group while preserving sulfonate integrity?

Answer:

  • Solvent Control: Use polar aprotic solvents (e.g., THF) to stabilize nucleophilic additions to the formyl group.
  • Protecting Groups: Temporarily shield the sulfonate moiety with trimethylsilyl groups during reactions.
  • Monitoring: Track progress via TLC or LC-MS to ensure regioselectivity .

Q. How do bromine substituents influence electronic properties and reactivity in cross-coupling reactions?

Answer: Bromine acts as both an electron-withdrawing group and a directing moiety, facilitating Suzuki-Miyaura couplings. Kinetic studies using 19F NMR (for fluorinated analogs) reveal accelerated oxidative addition rates in Pd-catalyzed reactions due to enhanced aryl halide electrophilicity .

Q. How can researchers reconcile contradictions in reported reaction yields or product distributions across studies?

Answer:

  • Reproducibility Checks: Standardize solvent purity (e.g., anhydrous CH₂Cl₂), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and inert atmosphere (N₂/Ar).
  • In-Situ Monitoring: Use stopped-flow NMR or IR to detect transient intermediates and optimize reaction timelines .

Q. What role do non-covalent interactions play in the compound’s solid-state stability and solubility?

Answer:

  • Hydrogen Bonding: N–H···O interactions in crystal packing (e.g., centroid distances of 3.7 Å) enhance thermal stability but reduce solubility in non-polar solvents .
  • π-π Stacking: Aromatic interactions between sulfonate and brominated rings influence melting points (analyzed via DSC) and dissolution kinetics .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on sulfonate group solvation .

Q. How to design experiments for analyzing degradation pathways under varying pH conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to buffered solutions (pH 1–13) at 40–60°C, monitoring via HPLC-MS for hydrolytic byproducts (e.g., free sulfonic acid or debrominated derivatives) .

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